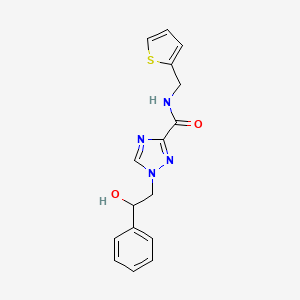

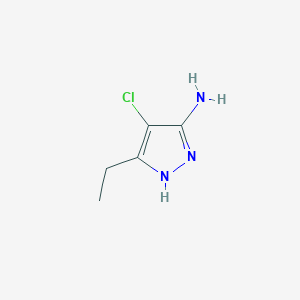

1-(2-羟基-2-苯乙基)-N-(2-噻吩基甲基)-1H-1,2,4-三唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves the coupling of various chemical entities to a triazole ring. In the first paper, the authors describe the synthesis of 1,2,4-triazole carboxamides by coupling a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a chloromethylated glycerol derivative, followed by amination and deprotection steps to yield the final compounds . Although the compound of interest, "1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,4-triazole-3-carboxamide," is not directly synthesized in this study, the methodology could potentially be adapted for its synthesis by changing the starting materials and protecting groups.

Molecular Structure Analysis

The second paper provides insight into the molecular structure of a related compound, an indazole carboxamide, which was characterized using crystallography . The crystal structure determination is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interaction with biological targets. Although the compound is not an indazole derivative, the principles of crystallography and the importance of molecular structure elucidation are relevant.

Chemical Reactions Analysis

In the third paper, the authors report on the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, which involves a dehydrosulfurization reaction using HgO and cyclization in glacial acetic acid . This paper highlights the types of chemical reactions that can be used to construct complex triazole-containing molecules. The chemical reactions described could be analogous to those needed to synthesize the compound of interest, particularly if similar functional groups are present.

Physical and Chemical Properties Analysis

科学研究应用

三唑衍生物在药理学应用中

三唑化合物与查询的化学物质类似,表现出显著的药理特性,包括抗惊厥活性。此类化合物对治疗癫痫、紧张和激动状态很有价值。三唑环上的取代模式的多功能性允许调节这些药理作用,突显了三唑衍生物在药物化学中的重要性 (R. Shelton, 1981).

化学转化和合成应用

三唑化合物在各种化学转化中也起着核心作用。例如,5-氯-1,2,3-噻二唑-4-甲醛与醇溶液中的烷基和芳基胺反应生成 1,2,3-三唑-4-硫代甲酰胺,展示了三唑环的反应性和合成具有潜在生物活性的杂环化合物的潜力 (G. L'abbé 等人,1991).

催化和环境应用

羟基苯并三唑衍生物,其结构与查询的化合物相似,已被探索其在表面活性剂胶束中酯裂解的特性。这项研究证明了三唑衍生物作为有机合成中催化剂的潜力,可能为传统反应条件提供环境友好的替代方案 (S. Bhattacharya & V. Praveen Kumar, 2005).

材料科学和荧光染料

三唑衍生物在合成具有大斯托克斯位移的荧光染料中是必不可少的。这些化合物通过对三唑环的修饰,由于激发态的分子内质子转移而表现出明显的荧光。这种特性使其适用于材料科学中的各种应用,包括传感器和成像剂 (Sandra Rihn 等人,2012).

属性

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-14(12-5-2-1-3-6-12)10-20-11-18-15(19-20)16(22)17-9-13-7-4-8-23-13/h1-8,11,14,21H,9-10H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHULTJKJNZQUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NCC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2551056.png)

![N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B2551058.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)

![1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2551060.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)

![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)